4-Amino-2-(3-hydroxypropyl)isoxazolidin-3-one
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Overview
Description
4-Amino-2-(3-hydroxypropyl)isoxazolidin-3-one is a heterocyclic compound with the molecular formula C₆H₁₂N₂O₃.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(3-hydroxypropyl)isoxazolidin-3-one typically involves the reaction of an appropriate allyl bromide derivative with N-substituted hydroxylamine hydrochlorides in the presence of a base such as tert-butoxide in tert-butanol at reflux . This method provides a short and effective route to the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-(3-hydroxypropyl)isoxazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted isoxazolidinones, amine derivatives, and oxo derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Amino-2-(3-hydroxypropyl)isoxazolidin-3-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 4-Amino-2-(3-hydroxypropyl)isoxazolidin-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethylisoxazolidin-3-one: This compound is structurally similar but has different substituents, leading to distinct chemical properties and applications.
Isoxazolidin-5-ones: These compounds share the isoxazolidinone core but differ in their substitution patterns and functional groups.
Uniqueness
4-Amino-2-(3-hydroxypropyl)isoxazolidin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its hydroxypropyl group enhances its solubility and potential interactions with biological targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C6H12N2O3 |
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Molecular Weight |
160.17 g/mol |
IUPAC Name |
4-amino-2-(3-hydroxypropyl)-1,2-oxazolidin-3-one |
InChI |
InChI=1S/C6H12N2O3/c7-5-4-11-8(6(5)10)2-1-3-9/h5,9H,1-4,7H2 |
InChI Key |
VXTDCDOBDYYLAW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(O1)CCCO)N |
Origin of Product |
United States |
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